molecular formula C15H13FO3 B7963929 Methyl 2-(4-fluoro-3-methoxyphenyl)benzoate

Methyl 2-(4-fluoro-3-methoxyphenyl)benzoate

Cat. No.: B7963929
M. Wt: 260.26 g/mol
InChI Key: WZEUHIOIRDDRGO-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-3-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H12F2O3 It is a derivative of benzoic acid and features a methoxy group and a fluoro group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-3-methoxyphenyl)benzoate typically involves the esterification of 2-(4-fluoro-3-methoxyphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-3-methoxyphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 2-(4-fluoro-3-methoxyphenyl)benzoic acid.

    Reduction: 2-(4-fluoro-3-methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluoro-3-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluoro-3-methoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar structure but lacks the methoxy group.

    Methyl 4-methoxybenzoate: Similar structure but lacks the fluoro group.

    Methyl 2-(4-chloro-3-methoxyphenyl)benzoate: Similar structure with a chloro group instead of a fluoro group.

Uniqueness

Methyl 2-(4-fluoro-3-methoxyphenyl)benzoate is unique due to the presence of both the methoxy and fluoro groups, which can influence its reactivity and potential applications. The combination of these functional groups can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-fluoro-3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-9-10(7-8-13(14)16)11-5-3-4-6-12(11)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEUHIOIRDDRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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